molecular formula C15H11F2N3O2S B129626 6-(2,4-difluorophenoxy)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 449811-12-5

6-(2,4-difluorophenoxy)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No. B129626
CAS RN: 449811-12-5
M. Wt: 335.3 g/mol
InChI Key: ZPIBOTZZXBWGAQ-UHFFFAOYSA-N
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Description

This compound is a kinase modulator . It has a molecular formula of C15H11F2N3O2S and a molecular weight of 335.33 . The SMILES representation of the molecule is CSc1ncc2C=C (Oc3ccc (F)cc3F)C (=O)N ©c2n1 .


Molecular Structure Analysis

The molecular structure of this compound involves a pyrido[2,3-d]pyrimidin-7(8H)-one core with a 2,4-difluorophenoxy group at the 6-position, a methyl group at the 8-position, and a methylthio group at the 2-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 335.33 . Other specific properties such as density, boiling point, melting point, and flash point are not available in the search results .

Scientific Research Applications

Kinase Inhibition

Fused pyrimidines, like the one , are known to be privileged scaffolds in the development of kinase inhibitors . Kinases are enzymes that play a crucial role in signal transduction and are implicated in various diseases, including cancer. The compound’s structural features may allow it to fit into the ATP-binding pocket of kinases, potentially inhibiting their activity. This inhibition can be harnessed to develop targeted therapies for diseases where kinase activity is deregulated.

Anticancer Agents

The structural similarity of this compound to known anticancer drugs such as Gefitinib and Erlotinib suggests its potential application as an anticancer agent . By inhibiting specific kinases involved in tumor proliferation and survival, compounds like this could be used to halt the growth of cancer cells.

MAP4K4 Inhibition

The compound’s core structure is similar to inhibitors of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), a kinase involved in the regulation of numerous biological processes . Inhibiting MAP4K4 has been shown to have therapeutic potential in treating diseases such as diabetes and inflammation, as well as cancer.

Fragment-Based Drug Discovery

This compound could serve as a starting point in fragment-based drug discovery (FBDD) approaches . FBDD involves the screening of low-molecular-weight compounds (fragments) against biological targets, and the compound could be a valuable fragment due to its efficient binding to kinases.

Chemical Biology Probes

Due to its potential for selective kinase inhibition, the compound could be used as a chemical probe in biological studies to understand the role of specific kinases in cellular processes . These probes can help elucidate the signaling pathways and mechanisms of action of kinases in various diseases.

Lead Compound Optimization

The compound’s structure provides a versatile scaffold for chemical modifications, making it a suitable lead compound in medicinal chemistry programs aimed at optimizing drug properties such as potency, selectivity, and pharmacokinetics .

Structural Biology Studies

The compound could be used in structural biology to study the interaction between small molecules and kinases at the atomic level . Understanding these interactions is crucial for rational drug design and can lead to the development of more effective and selective kinase inhibitors.

Pharmacophore Development

The compound’s structure contains key pharmacophoric elements that are essential for kinase binding . It can be used to develop pharmacophore models that predict the binding affinity of related compounds, aiding in the design of new drugs with improved efficacy.

Mechanism of Action

Target of Action

The primary target of this compound is the Bromodomain and Extraterminal Domain (BET) family . The BET family of proteins plays a crucial role in regulating gene expression. These proteins recognize acetylated lysine residues on histone tails, which is a key event in the reading of epigenetic marks.

Mode of Action

The compound acts as a BET bromodomain inhibitor . It binds to the bromodomains of BET proteins, preventing them from recognizing acetylated lysine residues. This disrupts the normal function of BET proteins, leading to changes in gene expression.

Biochemical Pathways

The inhibition of BET proteins affects various biochemical pathways. These proteins are involved in the regulation of several genes, including those involved in cell cycle progression and apoptosis. Therefore, the inhibition of BET proteins can lead to the suppression of cell proliferation and induction of cell death .

Pharmacokinetics

The compound has been designed to have excellent potency and drug metabolism and pharmacokinetics (DMPK) properties . It demonstrates advantageous exposures and half-life both in animal models and in humans , suggesting good bioavailability.

Result of Action

The compound demonstrates excellent potency in biochemical and cellular assays . It shows in vivo efficacy in mouse models of cancer progression and inflammation , indicating that it can effectively suppress the proliferation of cancer cells and reduce inflammation.

properties

IUPAC Name

6-(2,4-difluorophenoxy)-8-methyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2N3O2S/c1-20-13-8(7-18-15(19-13)23-2)5-12(14(20)21)22-11-4-3-9(16)6-10(11)17/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPIBOTZZXBWGAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC=C2C=C(C1=O)OC3=C(C=C(C=C3)F)F)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,4-difluorophenoxy)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

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